Vilazodone N-Oxide

HPLC method validation impurity reference standard retention time

Vilazodone N-Oxide (CAS 1622425-52-8; molecular formula C26H27N5O3; molecular weight 457.52 g/mol) is a structurally defined N-oxide impurity and oxidative degradant of the antidepressant drug substance vilazodone hydrochloride, formed specifically by oxidation at the N-4 position of the piperazine ring. It arises during both synthetic processing and forced oxidative degradation of vilazodone, and is explicitly claimed in patent literature as an isolated reference standard for chromatographic purity testing of vilazodone active pharmaceutical ingredient (API) and dosage forms.

Molecular Formula C26H27N5O3
Molecular Weight 457.534
CAS No. 1622425-52-8
Cat. No. B565833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVilazodone N-Oxide
CAS1622425-52-8
Synonyms5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-4-oxido-1-piperazinyl]-2-benzofurancarboxamide
Molecular FormulaC26H27N5O3
Molecular Weight457.534
Structural Identifiers
SMILESC1C[N+](CCN1C2=CC3=C(C=C2)OC(=C3)C(=O)N)(CCCCC4=CNC5=C4C=C(C=C5)C#N)[O-]
InChIInChI=1S/C26H27N5O3/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-10-31(33)11-8-30(9-12-31)21-5-7-24-20(14-21)15-25(34-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)
InChIKeyDKWPFIBBZGAEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vilazodone N-Oxide CAS 1622425-52-8: Reference Standard Baseline for Pharmaceutical Impurity Profiling


Vilazodone N-Oxide (CAS 1622425-52-8; molecular formula C26H27N5O3; molecular weight 457.52 g/mol) is a structurally defined N-oxide impurity and oxidative degradant of the antidepressant drug substance vilazodone hydrochloride, formed specifically by oxidation at the N-4 position of the piperazine ring . It arises during both synthetic processing and forced oxidative degradation of vilazodone, and is explicitly claimed in patent literature as an isolated reference standard for chromatographic purity testing of vilazodone active pharmaceutical ingredient (API) and dosage forms . Unlike uncharacterized generic degradation products, this compound is supplied with comprehensive analytical characterization data—including HPLC retention time, mass spectral fragmentation patterns, and structural confirmation—enabling its use as a calibrated benchmark in regulatory quality control, ANDA submissions, and stability-indicating method validation .

Why Unauthenticated Vilazodone N-Oxide Standards Jeopardize ANDA Purity Testing and Stability Study Outcomes


Generic substitution of a certified vilazodone N-oxide reference standard with an uncharacterized or mislabeled N-oxide preparation introduces quantifiable risk at three levels: (i) chromatographic co-elution with the closely eluting oxo-vilazodone impurity (ΔRt = 2.3 min under validated conditions ) can produce false-negative impurity quantification; (ii) isomeric N-oxides formed at alternative piperazine or indole nitrogen positions yield identical ESI-MS/MS spectra and cannot be differentiated without the characteristic APCI-induced Meisenheimer rearrangement fragment ions documented for the authentic N-4 oxide ; and (iii) regulatory filings referencing an unqualified impurity standard lack the patent-supported traceability framework that regulatory agencies expect for impurity reference materials in ANDA and DMF submissions. A chemically similar but structurally unverified substance—such as a positional N-oxide isomer or the over-oxidized oxo derivative—cannot satisfy the specificity requirements of ICH Q2(R1) validation when the method's ability to resolve N-oxide from its nearest chromatographic neighbor directly determines reported impurity levels.

Vilazodone N-Oxide Quantitative Differentiation Evidence: HPLC, Mass Spectrometry, and Degradation Data Versus Closest Analogs


HPLC Retention Time: Vilazodone N-Oxide Resolves 17 Minutes Earlier Than Parent Vilazodone Under Validated Pharmacopeial Conditions

Under the chromatographic conditions specified in WO2014178013A1 Example 2 (Ascentis Express C18, 150 mm × 4.6 mm, 2.7 μm; mobile phase ammonium acetate buffer pH 5.6:methanol 95:5 v/v; flow rate 0.5–0.6 mL/min; column temperature 35°C; UV detection at 270 nm; run time 110 min), vilazodone N-oxide exhibits a retention time of 46.5 ± 0.5 min, while the parent drug vilazodone elutes at 63.5 ± 0.5 min . This corresponds to a ΔRt of 17.0 min and a relative retention time (RRT) of approximately 0.73. The large chromatographic separation—a 17-minute gap representing approximately 27% of the parent retention time—is not matched by other common vilazodone process impurities (e.g., vilazodone acid with RRT values that typically fall much closer to the parent) and provides unambiguous peak assignment when the authenticated reference standard is co-injected.

HPLC method validation impurity reference standard retention time relative retention time

APCI-MS Spectral Differentiation: Meisenheimer Rearrangement Confirms N-4 Piperazine Oxidation Specificity Versus Isomeric N-Oxides

Kalariya et al. (2015) demonstrated that electrospray ionization tandem mass spectrometry (ESI-MS/MS) alone cannot distinguish isomeric N-oxide degradation products of vilazodone because they share identical precursor ions and collision-induced dissociation patterns . In contrast, atmospheric pressure chemical ionization (APCI) induces a thermally activated Meisenheimer rearrangement specifically at the N-4 tertiary amine of the piperazine ring, generating characteristic deoxygenated fragment ions that unambiguously map the oxidation site to the N-4 position rather than to alternative sites on the indole nitrogen or benzofuran ring . Seven isomeric N-oxide degradants were identified and comprehensively characterized using this dual-ionization approach (UPLC–ESI–MS/MS plus UPLC–APCI–MS), and the validated UPLC method achieved specificity with a purity threshold exceeding the purity angle for vilazodone in the presence of all degradation products .

mass spectrometry APCI N-oxide positional isomer Meisenheimer rearrangement structural elucidation

Oxidative Degradation Magnitude: Vilazodone N-Oxide Forms Under Oxidation at 7.8% Degradation—Higher Than Acidic (3.1%) or Alkaline (4.8%) Pathways

Athavia et al. (2017) reported forced degradation data for vilazodone hydrochloride under ICH Q1A(R2) conditions, quantifying the extent of degradation under multiple stress modes . Oxidative degradation using hydrogen peroxide produced 7.8% degradation, which exceeded degradation under acidic hydrolysis (3.12%), alkaline hydrolysis (4.78%), dry heat (3.53%), and photolytic conditions (4.9%) . This ranks oxidative stress as the single largest degradation pathway, with N-oxide species being the primary degradation products formed under these conditions as independently confirmed by Kalariya et al. (2015) . Consequently, the N-oxide impurity serves as the most sensitive sentinel marker for drug substance stability: a batch showing elevated N-oxide levels signals oxidative exposure during manufacturing or storage, whereas other process impurities (e.g., vilazodone acid, vilazodone ester) report on synthetic route control rather than drug substance stability.

forced degradation oxidative stress stability-indicating method ICH Q1A(R2)

Resolution from Oxo-Vilazodone: 2.3-Minute Gap Prevents Co-Elution and Ensures ICH-Compliant Specificity in Stability-Indicating Methods

Oxo-vilazodone (Formula III in WO2014178013A1) is the over-oxidation product that forms when N-oxide synthesis or oxidative stress conditions are not strictly controlled . Under the HPLC conditions of Example 2 and Example 4 of the patent, oxo-vilazodone elutes at 48.8 ± 0.5 min, compared with 46.5 ± 0.5 min for vilazodone N-oxide . The 2.3-minute gap between these two structurally related oxidation products represents a critical resolution window: without an authenticated N-oxide standard, the 46.5 min and 48.8 min peaks cannot be assigned with certainty, and a co-eluting mixture or misidentified peak could produce a falsely low or falsely high impurity value. The patent explicitly contemplates the use of both standards—vilazodone N-oxide and oxo-vilazodone—as independent reference materials for quantifying each impurity in API samples, underscoring that the two must be chromatographically resolved and individually calibrated .

chromatographic resolution oxo-vilazodone specificity peak purity

Regulatory Reference Standard Scaffolding and Purity Documentation: ISO 17034 Traceability and ≥95% HPLC Purity Enable Direct ANDA/DMF Use

Multiple independent suppliers provide vilazodone N-oxide as a characterized reference standard with documented HPLC purity of ≥95% and accompanying certificates of analysis that include HPLC chromatograms, NMR spectra, and mass spectra . Select vendors offer the material under ISO 17034 accreditation for reference material producers, with optional traceability to USP or EP pharmacopeial standards where feasible . The patent WO2014178013A1 provides explicit regulatory scaffolding: it claims the isolated N-oxide impurity as a reference standard in a chromatographic method for testing vilazodone API or dosage form purity, and describes a validated HPLC method with defined system suitability parameters . This combination—patent-supported reference standard identity, multi-vendor availability with documented purity, and optional pharmacopeial traceability—distinguishes vilazodone N-oxide from unclaimed or uncharacterized N-oxide preparations that lack the documentary chain required for ANDA or DMF submission.

reference standard certification ISO 17034 purity specification regulatory compliance ANDA submission

Vilazodone N-Oxide CAS 1622425-52-8: Prioritized Application Scenarios for Pharmaceutical Quality Control, ANDA Development, and Stability Studies


Stability-Indicating HPLC Method Validation for Vilazodone API Per ICH Q2(R1)

During specificity and forced degradation components of method validation, vilazodone N-oxide serves as the primary oxidative degradation marker reference standard. The validated HPLC retention time of 46.5 ± 0.5 min (RRT ≈ 0.73 relative to vilazodone at 63.5 min) [from Section 3, Evidence Item 1; REFS-1] provides a system suitability benchmark for peak identification. The 2.3-minute resolution from oxo-vilazodone (48.8 min) [from Section 3, Evidence Item 4; REFS-1] must be demonstrated to satisfy ICH specificity requirements, as both impurities can co-occur in oxidatively stressed API. Laboratories should procure both standards to establish peak elution order and confirm resolution factor (Rs) meets acceptance criteria.

Oxidative Forced Degradation Studies and Impurity Fate Mapping

Because oxidative stress produces the highest degradation magnitude (7.8% vs 3.1–4.9% for other stress conditions) [from Section 3, Evidence Item 3; REFS-1], vilazodone N-oxide is the sentinel impurity for assessing oxidative vulnerability of new vilazodone formulations, packaging configurations, and manufacturing process changes. Quantitative tracking of N-oxide levels during stress studies enables mass balance reconciliation (>98% mass balance demonstrated in stability-indicating method validations) [from Section 3, Evidence Item 3; REFS-2]. The certified reference standard enables accurate determination of whether N-oxide levels remain below ICH Q3A identification thresholds (typically ≤0.10% for a maximum daily dose of 40 mg vilazodone).

LC-MS/MS Method Development for N-Oxide Quantification in Biological Matrices and Metabolite Profiling

When developing quantitative LC-MS/MS assays for vilazodone and its metabolites in plasma or tissue, the vilazodone N-oxide reference standard is essential for two reasons: (i) ESI-MS/MS alone cannot distinguish N-oxide positional isomers, so an authenticated N-4 piperazine oxide standard verified by APCI-MS Meisenheimer rearrangement [from Section 3, Evidence Item 2; REFS-1] confirms that the correct isomer is monitored; and (ii) the standard enables construction of calibration curves and determination of extraction recovery for the N-oxide metabolite, which is critical when the N-oxide is a major circulating metabolite or when drug–drug interaction studies require differentiation of parent drug from oxidative metabolites.

ANDA Impurity Profile Submission and Pharmaceutical Quality Control Batch Release

For ANDA applicants referencing Viibryd (vilazodone hydrochloride), the vilazodone N-oxide impurity standard—with its explicit patent claim as a reference standard in WO2014178013A1 [from Section 3, Evidence Item 5; REFS-2]—provides a defensible regulatory pathway for impurity method description in Module 3.2.S.4.3 (Control of Drug Substance – Impurities). The multi-vendor availability of the standard with ≥95% HPLC purity and comprehensive characterization data packages [from Section 3, Evidence Item 5; REFS-3] supports both method transfer between laboratories and ongoing QC batch release testing, where the standard is used to quantify N-oxide levels against the approved specification limit.

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